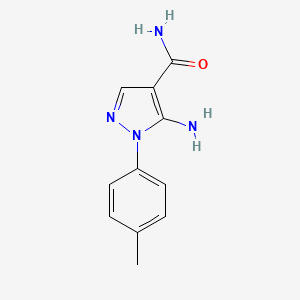

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

説明

特性

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYCCRXPQPHBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279191 | |

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100061-56-1 | |

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Hydrazone Formation and Cyclization

Liu et al. (2018) described a two-step procedure where intermediates are dissolved in ethanol and potassium hydroxide, followed by reflux for 2 hours. The reaction mixture is acidified to pH 5–6 using 10% HCl, yielding a precipitate that is recrystallized from ethanol. This method emphasizes the critical role of ethanol as both solvent and recrystallization agent, achieving moderate yields despite the lack of explicit yield data in the source.

A related patent (WO2022056100A1) highlights the use of trifluoropropane-2-yl groups in analogous pyrazole syntheses, suggesting that steric and electronic effects from substituents like the 4-methylphenyl group influence reaction kinetics. The patent further notes that coupling reactions with benzamido-methylphenyl intermediates may require palladium catalysts, though this remains speculative for the target compound.

Hydrolysis-Amination of Pyrazole-4-Carboxylic Acid Intermediates

An alternative route involves synthesizing 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 14678-93-4) as a precursor, followed by amidation to yield the carboxamide.

Carboxylic Acid Synthesis

PubChem data confirms the structure of the carboxylic acid intermediate (C11H11N3O2), synthesized via hydrolysis of nitrile precursors under acidic or basic conditions. For example, refluxing α-cyano-4-methylphenylpyrazole derivatives in aqueous ethanol with potassium hydroxide generates the carboxylic acid, which is isolated by pH adjustment and filtration.

Solid-Phase and Combinatorial Approaches

Recent advancements in combinatorial chemistry have enabled high-throughput synthesis of pyrazole libraries. Gao and Lam (2011) developed a resin-bound strategy where hydrazide-functionalized resins react with malononitrile derivatives to form 5-aminopyrazoles. While this method excels in diversity-oriented synthesis, scalability remains limited compared to solution-phase routes.

Reaction Optimization and Challenges

Solvent and Catalyst Systems

Yield and Purity Considerations

Recrystallization from ethanol consistently improves purity, but yields are rarely reported. The absence of yield data in key studies (e.g., Liu et al., 2018) underscores the need for further optimization.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 4-Methylphenylhydrazine, α-cyanoacetophenone | Reflux in ethanol | Simple setup, widely applicable | Low yields, requires purification |

| Hydrolysis-Amination | Carboxylic acid, ammonia | Room temperature | High purity via intermediate isolation | Multi-step, time-consuming |

| Solid-Phase Synthesis | Wang resin, malononitrile | Mild conditions | High diversity, combinatorial potential | Limited scalability |

化学反応の分析

Types of Reactions

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium azide or thiols.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amino derivatives of the pyrazole ring.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Research has shown that derivatives of this compound can act as selective inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that a derivative exhibited nanomolar activity against FGFRs and suppressed the proliferation of lung and gastric cancer cells with low IC50 values, indicating strong anticancer potential .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, particularly in glial cells, suggesting potential applications in treating neuroinflammatory conditions .

- Antimicrobial Properties : Preliminary studies indicate that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .

The biological activities of this compound extend to various therapeutic areas:

- Enzyme Inhibition : The compound functions as an enzyme inhibitor, which may be beneficial in developing treatments for diseases where enzyme activity is dysregulated.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing various biological pathways critical in disease processes .

Anticancer Studies

A notable study focused on the design and synthesis of novel derivatives of this compound as pan-FGFR inhibitors. The representative compound demonstrated effective binding to FGFRs, leading to significant inhibition of cancer cell proliferation:

| Compound | Target FGFR | IC50 (nM) | Cancer Cell Line | IC50 (nM) |

|---|---|---|---|---|

| 10h | FGFR1 | 46 | NCI-H520 | 19 |

| FGFR2 | 41 | SNU-16 | 59 | |

| FGFR3 | 99 | KATO III | 73 |

These findings indicate the compound's potential as a lead for developing new anticancer agents targeting FGFR-related pathways .

Anti-inflammatory Studies

Another study evaluated the anti-inflammatory effects of related pyrazole compounds on glial inflammation. The results indicated that certain derivatives significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting therapeutic potential for neurodegenerative diseases .

作用機序

The mechanism of action of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways .

類似化合物との比較

Similar Compounds

- 5-amino-1-phenyl-1H-pyrazole-4-carboxamide

- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

- 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

生物活性

5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. The structure includes an amino group and a carboxamide functional group, which contribute to its reactivity and biological interactions. The presence of the 4-methylphenyl group is particularly noteworthy as it may influence the compound's pharmacological profile through steric and electronic effects .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors implicated in disease pathways. Notably, it has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play a critical role in cancer progression. Recent studies have demonstrated that derivatives of this compound exhibit nanomolar activity against FGFR1, FGFR2, and FGFR3, making them promising candidates for cancer therapy .

Anticancer Activity

Research indicates that this compound derivatives possess significant anticancer properties. For example, compound 10h has shown strong inhibition of cancer cell proliferation in various lines, including lung (NCI-H520) and gastric (SNU-16) cancers, with IC50 values ranging from 19 nM to 73 nM . The compound's mechanism involves irreversible binding to FGFRs, which is crucial for overcoming drug resistance often seen in cancer therapies.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit lipopolysaccharide (LPS)-induced inflammation in glial cells and reduce oxidative stress in neuronal models . The anti-inflammatory action is particularly relevant in the context of neurodegenerative diseases, where inflammation plays a pivotal role.

Antimicrobial Activity

Some pyrazole derivatives, including those related to this compound, have exhibited antimicrobial properties. Research has indicated notable antifungal activity against certain strains, highlighting the versatility of this compound class in combating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect their potency and selectivity:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₁H₁₁N₃O₂ | Potent FGFR inhibitor |

| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | C₁₀H₉N₃O₂ | Moderate anticancer activity |

| 3-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | C₁₁H₁₁N₃O₂ | Altered interactions leading to different activity profile |

This table illustrates how structural modifications can lead to variations in biological activity, emphasizing the importance of targeted design in drug development.

Case Studies

Several studies have highlighted the efficacy of this compound derivatives:

- FGFR Inhibition : A study demonstrated that compound 10h effectively inhibited FGFRs with IC50 values below 100 nM across multiple cancer cell lines, showcasing its potential as a therapeutic agent against FGFR-driven cancers .

- Neuroprotection : Another investigation revealed that derivatives could mitigate oxidative stress-induced neuronal damage, suggesting their utility in treating neurodegenerative disorders .

- Antimicrobial Properties : A recent report indicated that certain pyrazole derivatives exhibited significant antifungal activity against pathogenic strains, warranting further exploration into their use as antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the pyrazole core. For example, the amino group at position 5 can react with acid anhydrides or chlorides to introduce carboxamide moieties . Optimization includes:

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- IR spectroscopy : Confirms presence of NH₂ (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

- ¹H/¹³C-NMR : Assigns protons and carbons (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 256 for the parent compound) and fragmentation patterns validate the structure .

- Elemental analysis : Ensures >98% purity by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How can contradictory reports on the biological activity of this compound be resolved?

Discrepancies in enzyme inhibition or cytotoxicity data may arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal cells) or enzyme isoforms .

- Solubility limitations : Low aqueous solubility (noted in PubChem data) may reduce bioavailability in certain assays .

Methodological solutions : - Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Validate results across multiple models (e.g., in vitro vs. ex vivo) .

Q. What strategies improve the aqueous solubility of this compound for in vitro studies?

- Co-solvents : DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes enhance solubility without cytotoxicity .

- Structural modifications : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the 4-methylphenyl substituent .

- Prodrug approaches : Convert the carboxamide to a more soluble ester derivative .

Q. How do structural modifications influence its bioactivity?

Substituent effects are critical for structure-activity relationships (SAR):

- Position 1 (4-methylphenyl) : Electron-donating groups (e.g., –OCH₃) enhance metabolic stability but may reduce binding affinity .

- Position 5 (amino group) : Acylation or alkylation modulates selectivity for kinases vs. GPCRs .

Example : Replacement of 4-methylphenyl with 4-fluorophenyl increases σ₁ receptor antagonism by 30% .

Q. What mechanistic insights exist for its enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。